molecular formula C14H19ClN2O3S B4586347 N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

Cat. No.: B4586347
M. Wt: 330.8 g/mol
InChI Key: XWZPXLNAFKXXSU-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is a useful research compound. Its molecular formula is C14H19ClN2O3S and its molecular weight is 330.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.0804913 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Toxicological and Environmental Implications

Ethyl Methanesulfonate Toxicity

Ethyl methanesulfonate, an alkylating agent with mutagenic properties, has been studied for its high-dose toxicity profile, including neurotoxicity, hepatotoxicity, hematotoxicity, and renal toxicity in a case of massive intake, suggesting implications for occupational health and safety protocols in handling such substances (Yamazaki, Tajima, & Takeuchi, 2015).

Perfluorinated Sulfonamides in Environment

A study on perfluorinated alkyl sulfonamides, used in consumer products for surface protection, examined their occurrence in indoor air, house dust, and outdoor air, revealing new information about their environmental presence and human exposure risk, which could influence research on similar sulfonamides (Shoeib, Harner, Wilford, Jones, & Zhu, 2005).

Pharmacological Research and Clinical Applications

Antitumor Activity of Methanesulfonamide Derivatives

The antitumor activity of methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]- (m-AMSA), was evaluated in a phase I clinical trial, highlighting its moderate to severe leukopenia and mild thrombocytopenia effects, suggesting potential for further pharmacological research in cancer treatment (Von Hoff, Howser, Gormley, Bender, Glaubiger, & Young, 1978).

Environmental Health and Exposure Assessment

Human Exposure to Organochlorine Compounds

Research on the environmental exposure to organochlorine pesticides and their association with health deficits, such as cochlear status in children, provides insights into the long-term health impacts of these compounds, which could be relevant for evaluating the risks associated with similar chemical exposures (Sisto, Moleti, Palkovičová Murínová, Wimmerová, Lancz, Tihányi, Čonka, Šovčíková, Hertz-Picciotto, Jusko, & Trnovec, 2015).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-21(19,20)17(10-12-4-6-13(15)7-5-12)11-14(18)16-8-2-3-9-16/h4-7H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZPXLNAFKXXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
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N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
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N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
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N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
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N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
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N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

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